molecular formula C26H26N2O4S2 B241260 N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide

N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide

Cat. No. B241260
M. Wt: 494.6 g/mol
InChI Key: OGABIIFTHJAYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, commonly known as DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS is a sulfonamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in various fields.

Scientific Research Applications

DNDS has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. In biomedical research, DNDS has been investigated for its potential as an anticancer agent. Studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network, which is essential for cell division. DNDS has also been studied for its potential as an anti-inflammatory agent. In materials science, DNDS has been investigated for its ability to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. In environmental science, DNDS has been studied for its potential as a water-soluble fluorescent dye for the detection of pollutants in water.

Mechanism of Action

The mechanism of action of DNDS is not fully understood. However, studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS binds to tubulin, a protein that is essential for the formation of microtubules, and prevents the polymerization of tubulin into microtubules. This disrupts the microtubule network, which is essential for cell division, and ultimately leads to cell death.
Biochemical and Physiological Effects
DNDS has been shown to have both biochemical and physiological effects. In vitro studies have shown that DNDS inhibits the growth of cancer cells by disrupting the microtubule network. DNDS has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, DNDS has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DNDS in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of anticancer drugs. DNDS also has the advantage of being water-soluble, which makes it easy to work with in lab experiments. However, one of the limitations of using DNDS in lab experiments is its potential toxicity. Studies have shown that high concentrations of DNDS can be toxic to cells and may cause cell death.

Future Directions

There are several future directions for the study of DNDS. One potential direction is the development of DNDS-based anticancer drugs. Studies have shown that DNDS inhibits the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Another potential direction is the development of DNDS-based sensors and electronic devices. DNDS has been shown to form self-assembled monolayers on various surfaces, which can be used for the development of sensors and electronic devices. Finally, the potential environmental applications of DNDS, such as its use as a water-soluble fluorescent dye for the detection of pollutants in water, could be further explored.
Conclusion
In conclusion, N~1~,N~5~-diethyl-N~1~,N~5~-diphenyl-1,5-naphthalenedisulfonamide, or DNDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNDS has been synthesized through various methods and has been extensively studied for its potential applications in various fields, including biomedical research, materials science, and environmental science. DNDS inhibits the growth of cancer cells by disrupting the microtubule network and has anti-inflammatory and antioxidant properties. DNDS has the potential to be used in the development of anticancer drugs, sensors, and electronic devices. Further research is needed to fully understand the mechanism of action of DNDS and its potential applications in various fields.

Synthesis Methods

DNDS can be synthesized through various methods, including the reaction of 1,5-naphthalenedisulfonic acid with diethylamine and diphenylamine. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and yields DNDS as a white crystalline solid. Other methods of synthesis include the reaction of 1,5-naphthalenedisulfonic acid with ethylamine and phenylamine or with diethylamine and aniline.

properties

Molecular Formula

C26H26N2O4S2

Molecular Weight

494.6 g/mol

IUPAC Name

1-N,5-N-diethyl-1-N,5-N-diphenylnaphthalene-1,5-disulfonamide

InChI

InChI=1S/C26H26N2O4S2/c1-3-27(21-13-7-5-8-14-21)33(29,30)25-19-11-18-24-23(25)17-12-20-26(24)34(31,32)28(4-2)22-15-9-6-10-16-22/h5-20H,3-4H2,1-2H3

InChI Key

OGABIIFTHJAYOY-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)N(CC)C4=CC=CC=C4

Origin of Product

United States

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